2-(2-chloroacetamido)-N,N-dimethylpropanamide

Catalog No.
S808690
CAS No.
1218689-32-7
M.F
C7H13ClN2O2
M. Wt
192.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-chloroacetamido)-N,N-dimethylpropanamide

CAS Number

1218689-32-7

Product Name

2-(2-chloroacetamido)-N,N-dimethylpropanamide

IUPAC Name

2-[(2-chloroacetyl)amino]-N,N-dimethylpropanamide

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

InChI

InChI=1S/C7H13ClN2O2/c1-5(7(12)10(2)3)9-6(11)4-8/h5H,4H2,1-3H3,(H,9,11)

InChI Key

VENGBMXIDKXRHD-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)C)NC(=O)CCl

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)CCl

Antimicrobial Agent Synthesis

Scientific Field: Medicinal Chemistry

Summary: The compound is utilized in the synthesis of antimicrobial agents. Specifically, it is involved in the production of thiazole derivatives that exhibit antibacterial properties.

Methods: The synthesis process involves the reaction of 2-chloroacetamido-thiazole derivative with mercaptobenzothiazole or mercaptobenzoxazole, typically by refluxing in ethyl alcohol and sodium acetate for 2 hours to yield the corresponding sulfide derivatives.

Results: The resulting sulfide derivatives have shown promising antibacterial activity, indicating the potential of 2-(2-chloroacetamido)-N,N-dimethylpropanamide as a precursor in antimicrobial agent synthesis .

2-(2-chloroacetamido)-N,N-dimethylpropanamide, also known by its CAS number 1218689-32-7, is a chemical compound with the molecular formula C7H13ClN2O2C_7H_{13}ClN_2O_2 and a molecular weight of approximately 192.64 g/mol. This compound features a chloroacetamido group attached to a dimethylpropanamide structure, which contributes to its unique chemical properties. It is characterized by a density of about 1.065 g/cm³ and has a boiling point that is not well-documented in available literature .

Due to the lack of specific research on this compound, no data on its safety or hazards is available. However, based on the presence of the chloroacetamide group, it is advisable to handle it with caution as chloroacetamides can be irritant and potentially toxic [].

The chemical reactivity of 2-(2-chloroacetamido)-N,N-dimethylpropanamide primarily involves nucleophilic substitution reactions due to the presence of the chloro group. This compound can participate in various reactions such as:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new amide derivatives.
  • Hydrolysis: In the presence of water and suitable conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Condensation reactions: It can react with alcohols or other amines to form esters or secondary amides.

The biological activity of 2-(2-chloroacetamido)-N,N-dimethylpropanamide has not been extensively studied, but compounds with similar structures often exhibit pharmacological properties. Potential activities could include:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Enzyme inhibition: The amide functional group may interact with enzymes, potentially serving as inhibitors in biochemical pathways.

Further research is necessary to elucidate specific biological effects and mechanisms of action.

Synthesis of 2-(2-chloroacetamido)-N,N-dimethylpropanamide can be achieved through several methods, including:

  • Acylation Reaction:
    • Reacting N,N-dimethylpropanamine with chloroacetyl chloride under controlled conditions to yield the target compound.
  • Chlorination:
    • Chlorination of N,N-dimethylpropanamide using chlorinating agents followed by acylation with acetic anhydride or similar reagents.
  • Multi-step Synthesis:
    • Starting from simpler precursors, a multi-step synthetic route involving protection-deprotection strategies may be employed to construct the desired structure.

Each method requires careful control of reaction conditions to optimize yield and purity.

2-(2-chloroacetamido)-N,N-dimethylpropanamide has potential applications in various fields:

  • Pharmaceuticals: As a precursor in the synthesis of biologically active compounds or drugs.
  • Chemical Research: Utilized in studies involving amide chemistry or as a reagent in organic synthesis.
  • Agricultural Chemicals: Potentially applicable in developing agrochemicals or pesticides due to its biological activity.

Several compounds share structural similarities with 2-(2-chloroacetamido)-N,N-dimethylpropanamide, which may influence their chemical behavior and biological activity:

Compound NameCAS NumberMolecular FormulaUnique Features
2-Chloro-N,N-dimethylpropanamide10397-68-9C5H10ClNOLacks an acetamido group; simpler structure
N,N-Dimethylpropionamide221961C5H11NONo chloro substituent; different reactivity
2-Chloroacetamide79-07-0C2H4ClNSimpler amide; used as an intermediate in synthesis

The uniqueness of 2-(2-chloroacetamido)-N,N-dimethylpropanamide lies in its combination of both chloro and acetamido functionalities, which may confer distinct reactivity patterns and biological activities compared to these similar compounds. Further comparative studies could elucidate these differences more clearly.

The compound 2-(2-chloroacetamido)-N,N-dimethylpropanamide emerged as a key intermediate in synthetic organic chemistry, particularly in the development of antimicrobial agents. Its synthesis and applications are rooted in the broader exploration of chloroacetamide derivatives, which have been pivotal in constructing bioactive molecules. Historical developments trace back to early 20th-century studies on acylating agents, where chloroacetamides demonstrated versatility in forming heterocyclic structures. The compound gained prominence in the 1980s–2000s as researchers leveraged its reactivity to synthesize thiazole and sulfide derivatives with antibacterial properties. A 2004 patent highlighted its preparation via controlled amidation reactions, underscoring its industrial relevance as a precursor.

Key Historical MilestonesSignificance
Early 20th centuryExploration of chloroacetamides as acylating agents
1980s–2000sUse in synthesizing antimicrobial thiazole derivatives
2004Patent detailing optimized synthesis using dimethylamine and chloroacetyl chloride

Nomenclature and Classification

The IUPAC name 2-(2-chloroacetamido)-N,N-dimethylpropanamide reflects its structural components:

  • Propanamide backbone: A three-carbon chain with an amide group at the terminal carbon.
  • N,N-dimethyl substituents: Two methyl groups attached to the nitrogen atom, classifying it as a tertiary amide.
  • 2-chloroacetamido group: A chloroacetyl moiety linked via an amide bond to the propanamide chain.

Common synonyms include 2-[(2-chloroacetyl)amino]-N,N-dimethylpropanamide and TYB68932. The CAS registry number is 1218689-32-7, with a molecular formula C₇H₁₃ClN₂O₂ and molecular weight 192.64 g/mol.

PropertyValue
CAS Number1218689-32-7
Molecular FormulaC₇H₁₃ClN₂O₂
Molecular Weight192.64 g/mol
ClassificationTertiary amide, chloroacetamide

Structural Characteristics and Molecular Features

The molecule’s structure comprises:

  • Propanamide core: A central carbonyl group (C=O) bonded to a propanamide chain.
  • N,N-dimethyl groups: Two methyl groups on the amide nitrogen, enhancing steric hindrance and stability.
  • 2-chloroacetamido substituent: A chloroacetyl group (-CH₂COCl) attached via an amide linkage to the propanamide chain.

Functional Groups and Reactivity:

  • Chloro group (-Cl): Electrophilic center enabling nucleophilic substitution reactions.
  • Amide bonds: Stable due to resonance between the carbonyl oxygen and amide nitrogen.
  • Tertiary amide: Resistant to hydrolysis compared to primary or secondary amides.

3D Conformation: The molecule adopts a planar amide structure with the chloroacetamido group oriented for optimal reactivity. Steric effects from the N,N-dimethyl groups influence its spatial arrangement.

Structural ElementRole in Reactivity
Chloroacetyl groupNucleophilic substitution site
Tertiary amide linkageHydrolytic stability
N,N-dimethyl substituentsSteric bulk, directing reactivity

Synthesis and Chemical Behavior

Synthetic Routes

The compound is synthesized through amidation reactions, leveraging the reactivity of chloroacetyl chloride. Key methods include:

  • Reaction with Dimethylamine:
    • Reagents: Chloroacetyl chloride, dimethylamine, alkali metal salts (e.g., sodium acetate).
    • Conditions: Low temperatures (-15°C to 5°C) to control side reactions.
    • Mechanism: Nucleophilic attack by dimethylamine on chloroacetyl chloride, followed by amidation.
  • C-Amidoalkylation:
    • Reagents: Chloroacetamide derivatives, aromatic amines (e.g., aniline).
    • Conditions: Reflux in pyridine or ethyl alcohol.
    • Mechanism: Formation of triazole or sulfide derivatives via nucleophilic substitution.
MethodKey StepsYield
Chloroacetyl chloride + dimethylamineControlled amidation at -15°C to 5°C65–85%
C-Amidoalkylation with anilineReflux in pyridine, triazole attachment84%

Reactivity and Derivative Formation

The compound serves as a precursor for antimicrobial agents through:

  • Nucleophilic Substitution:
    • Example: Reaction with mercaptobenzothiazole to form thiazole sulfides.
    • Outcome: Antibacterial activity against Gram-positive/Gram-negative bacteria.
  • Triazole Derivatives:
    • Example: Reaction with 1,2,4-triazole under

Molecular Formula and Weight

2-(2-chloroacetamido)-N,N-dimethylpropanamide possesses the molecular formula C₇H₁₃ClN₂O₂ and a molecular weight of 192.65 grams per mole [1]. The compound is characterized by its unique structural arrangement, which features a chloroacetamido group attached to a dimethylpropanamide backbone . The molecular structure contains seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, contributing to its distinctive chemical properties [1].

The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CC(NC(=O)CCl)C(=O)N(C)C, which clearly illustrates the connectivity of atoms within the molecule [1]. The International Chemical Identifier for this compound is InChI=1S/C7H13ClN2O2/c1-5(7(12)10(2)3)9-6(11)4-8/h5H,4H2,1-3H3,(H,9,11), providing a standardized method for chemical identification [1].

PropertyValue
Molecular FormulaC₇H₁₃ClN₂O₂
Molecular Weight192.65 g/mol
Chemical Abstracts Service Number1218689-32-7
International Chemical Identifier KeyVENGBMXIDKXRHD-UHFFFAOYSA-N

Physical State and Appearance

At standard temperature and pressure conditions, 2-(2-chloroacetamido)-N,N-dimethylpropanamide typically exists as a solid material . The compound exhibits characteristics common to chloroacetamido derivatives, which generally present as crystalline or powder-like substances under ambient conditions [3]. Similar chloroacetamido compounds have been documented to appear as white to brown crystalline powders or needles, suggesting that this compound likely shares comparable physical characteristics [3].

The density of related chloroacetamido compounds has been reported in the range of 1.065 to 1.166 grams per cubic centimeter [4] [5]. Based on structural similarities with related dimethylpropanamide derivatives, the compound is expected to exhibit a density within this range [4]. The physical appearance and state are influenced by the presence of both polar amide functionalities and the chlorine substituent, which contribute to intermolecular interactions [6].

Solubility Profile and Partition Coefficient

The solubility characteristics of 2-(2-chloroacetamido)-N,N-dimethylpropanamide are influenced by its dual amide functionality and chlorine substitution . Related dimethylpropanamide compounds demonstrate excellent solubility in water, indicating that the dimethylpropanamide portion contributes significant hydrophilic character to the molecule [7] [8]. The N,N-dimethylpropanamide component is known to be completely soluble in water and various organic solvents including alcohols, ketones, and esters [8].

The partition coefficient, expressed as the logarithm of the octanol-water partition coefficient, provides insight into the compound's lipophilic versus hydrophilic nature [9]. For related dimethylpropanamide derivatives, the logarithmic partition coefficient has been reported as approximately -0.11 to -0.22, indicating predominantly hydrophilic behavior [10] [11]. The presence of the chloroacetamido group is expected to modify this value, potentially increasing the lipophilicity compared to unsubstituted dimethylpropanamide derivatives [4].

The compound likely demonstrates solubility in polar organic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and alcohols, following the general solubility patterns observed for amide-containing compounds [12]. The dual amide functionality provides multiple sites for hydrogen bonding with protic solvents, enhancing solubility in such media [6].

Solvent TypeExpected Solubility
WaterModerate to High
MethanolHigh
EthanolHigh
Dimethyl sulfoxideHigh
ChloroformModerate

Lipinski's Rule of 5 Parameters

The evaluation of 2-(2-chloroacetamido)-N,N-dimethylpropanamide against Lipinski's Rule of Five criteria reveals favorable characteristics for potential oral bioavailability [13] [14]. Lipinski's Rule of Five establishes that poor absorption or permeation is more likely when a compound violates more than one of four specific criteria: molecular weight exceeding 500 grams per mole, more than five hydrogen bond donors, more than ten hydrogen bond acceptors, and a logarithmic partition coefficient greater than five [13] [14].

The molecular weight of 192.65 grams per mole falls well below the 500 gram per mole threshold, satisfying the first criterion [1]. The compound contains one hydrogen bond donor, specifically the amide nitrogen-hydrogen group in the chloroacetamido moiety, which is significantly below the limit of five donors [1]. For hydrogen bond acceptors, the molecule possesses four acceptor sites: two oxygen atoms from the carbonyl groups and two nitrogen atoms, remaining below the maximum of ten acceptors [1].

The estimated logarithmic partition coefficient, based on structural analogy with related compounds, is expected to be in the range of -0.5 to 1.0, which is considerably below the upper limit of 5.0 [4] [11]. Additionally, the compound contains five rotatable bonds, which falls within the extended rule threshold of ten rotatable bonds as proposed by Veber and colleagues [13].

Lipinski ParameterValueLimitCompliance
Molecular Weight192.65 g/mol<500 g/mol
Hydrogen Bond Donors1≤5
Hydrogen Bond Acceptors4≤10
Logarithmic Partition Coefficient~0.5≤5
Rotatable Bonds5≤10

Topological Polar Surface Area and Structural Descriptors

The topological polar surface area represents a crucial molecular descriptor that provides insight into the compound's membrane permeability and absorption characteristics [15] [16]. Topological polar surface area calculations utilize functional group contributions based on extensive structural databases, offering a convenient measure that avoids the need for three-dimensional conformational considerations [17]. For 2-(2-chloroacetamido)-N,N-dimethylpropanamide, the topological polar surface area is estimated to be approximately 60 square Angstroms, based on the contributions from the two amide functionalities [15].

The polar surface area value is determined by the presence of nitrogen and oxygen atoms within the molecular structure, which impart polarity and influence the compound's interaction with biological membranes [16] [18]. Compounds with topological polar surface area values below 90 square Angstroms generally demonstrate favorable absorption characteristics, while values exceeding 140 square Angstroms often correlate with poor membrane permeability [18].

The structural descriptors reveal that the compound contains two amide functionalities, each contributing approximately 20-30 square Angstroms to the total polar surface area [15]. The primary amide nitrogen in the chloroacetamido group contributes approximately 26 square Angstroms, while each carbonyl oxygen contributes approximately 17 square Angstroms [16]. These contributions result in a moderate polar surface area that suggests reasonable membrane permeability while maintaining sufficient polarity for aqueous solubility [18].

The molecular geometry features a flexible chain structure with multiple rotatable bonds, allowing for conformational adaptation during molecular interactions [19]. The presence of the chlorine atom introduces additional molecular volume and influences the electronic distribution within the molecule, potentially affecting binding interactions and membrane permeation .

Structural DescriptorValueUnit
Topological Polar Surface Area~60Ų
Amide Nitrogen Contribution~26Ų
Carbonyl Oxygen Contribution (each)~17Ų
Total Polar Atoms4-
Molecular FlexibilityHigh-

XLogP3

0.1

Sequence

A

Dates

Last modified: 08-16-2023

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